Product packaging for Ethyl 5-hydroxyindole-2-carboxylate(Cat. No.:CAS No. 24985-85-1)

Ethyl 5-hydroxyindole-2-carboxylate

Cat. No.: B556496
CAS No.: 24985-85-1
M. Wt: 205,22 g/mole
InChI Key: WANAXLMRGYGCPC-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffold in Contemporary Academic Research

The indole nucleus is a fundamental motif in a vast array of natural products, including alkaloids and the essential amino acid tryptophan. rjpn.orgresearchgate.net Its structural resemblance to various protein binding sites allows indole-containing compounds to interact with a wide range of biological targets. researchgate.netsci-hub.se This has fueled extensive research, leading to the development of numerous synthetic indole derivatives with diverse pharmacological activities, such as anti-inflammatory, anticancer, and antiviral properties. rjpn.orgresearchgate.net The adaptability of the indole ring for chemical modification makes it a prime candidate for the generation of large compound libraries for drug discovery screening. bohrium.commdpi.com

Overview of 5-Hydroxyindole (B134679) Substructures in Bioactive Molecules

The 5-hydroxyindole moiety is a particularly noteworthy substructure found in a multitude of biologically important molecules. nih.gov Perhaps the most well-known is serotonin (B10506), a critical neurotransmitter that regulates mood, sleep, and appetite. nih.govmdpi.com The presence of the hydroxyl group at the 5-position is crucial for the biological activity of many of these compounds and provides a handle for further chemical modifications. nih.gov

Beyond serotonin, the 5-hydroxyindole core is present in various pharmacologically active agents. nih.govresearchgate.net For instance, it forms the basis for drugs like the non-steroidal anti-inflammatory agent indomethacin (B1671933) and the antiviral atevirdine. mdpi.comresearchgate.net Recent studies have also highlighted the potential of 5-hydroxyindole derivatives as inhibitors of enzymes like 5-lipoxygenase (5-LO), which is implicated in inflammatory diseases. researchgate.netnih.gov Furthermore, gut bacteria can metabolize 5-hydroxytryptophan (B29612) into 5-hydroxyindole, which has been shown to stimulate intestinal motility. nih.govplos.org

Research Trajectory of Ethyl 5-hydroxyindole-2-carboxylate within Medicinal and Organic Chemistry

This compound serves as a key intermediate and building block in the synthesis of more complex molecules with potential therapeutic applications. fishersci.atchemimpex.com Its structure, combining the 5-hydroxyindole core with an ethyl carboxylate group at the 2-position, offers multiple sites for chemical derivatization.

In medicinal chemistry, this compound is a valuable scaffold for the development of novel therapeutic agents. chemimpex.comsmolecule.com Researchers have utilized it to synthesize derivatives with a range of biological activities, including potential anti-inflammatory and anticancer properties. smolecule.com It has been specifically investigated as a starting material for the synthesis of inhibitors of human lipoxygenase enzymes, which are involved in inflammatory processes. smolecule.com The structural similarity of its core to serotonin also makes it a person of interest in the development of modulators for serotonin receptors. chemimpex.com

From an organic synthesis perspective, this compound is a versatile precursor. chemimpex.com The synthesis of the indole-2-carboxylate (B1230498) core itself can be achieved through various methods, including the Fischer indole synthesis and reductive cyclization of precursors like ethyl o-nitrophenylpyruvate. orgsyn.orgresearchgate.net Once formed, the functional groups of this compound can be readily transformed. For example, the hydroxyl group can be acetylated to form Ethyl 5-acetoxyindole-2-carboxylate, and the ester can be hydrolyzed. chemicalbook.com This chemical tractability allows for the construction of a diverse library of indole-based compounds for further investigation.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₁NO₃
Molecular Weight205.21 g/mol
AppearanceSolid
SolubilityInsoluble in water

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO3 B556496 Ethyl 5-hydroxyindole-2-carboxylate CAS No. 24985-85-1

Properties

IUPAC Name

ethyl 5-hydroxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)10-6-7-5-8(13)3-4-9(7)12-10/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANAXLMRGYGCPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179700
Record name Ethyl 5-hydroxy-1H-indole-2-carboxylate
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Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24985-85-1
Record name Ethyl 5-hydroxy-1H-indole-2-carboxylate
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Record name Ethyl 5-hydroxy-1H-indole-2-carboxylate
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Record name Ethyl 5-hydroxy-1H-indole-2-carboxylate
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Record name Ethyl 5-hydroxy-1H-indole-2-carboxylate
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Advanced Synthetic Methodologies for Ethyl 5 Hydroxyindole 2 Carboxylate

Classical Indole (B1671886) Synthesis Protocols Adapted for Ethyl 5-hydroxyindole-2-carboxylate

Fischer Indole Synthesis Applications and Optimizations

The Fischer indole synthesis, a venerable method for indole ring formation discovered in 1883 by Emil Fischer, proceeds through the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. researchgate.netrsc.org The reaction mechanism involves the formation of a phenylhydrazone, which then undergoes a synarchive.comsynarchive.com-sigmatropic rearrangement to form a di-imine, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. researchgate.net This method is versatile and can be catalyzed by a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃). researchgate.netrsc.org

While the Fischer indole synthesis is a cornerstone of indole chemistry, its application to the direct synthesis of this compound requires the use of a suitably substituted 4-hydroxyphenylhydrazine and ethyl pyruvate. A significant challenge in this approach is the potential for side reactions and the harsh conditions often required, which can lead to decomposition of the sensitive hydroxy-substituted starting materials and products.

Optimization of the Fischer indole synthesis often focuses on the choice of acid catalyst and reaction conditions to maximize yield and minimize byproducts. For instance, the use of milder catalysts and controlled temperatures can be beneficial. In a related synthesis of ethyl 5-bromo-7-tosyloxyindole-2-carboxylate, polyphosphoric acid was effectively used to promote the cyclization of the corresponding hydrazone, yielding the desired product. rsc.org This highlights the importance of catalyst selection in achieving the desired transformation for highly functionalized indoles.

Table 1: Representative Conditions for Fischer Indole Synthesis of Substituted Indole-2-carboxylates

Starting Hydrazine (B178648)Carbonyl CompoundCatalystSolventTemperature (°C)Yield (%)Reference
4-Bromophenylhydrazine2-FormylcyclohexanoneHCl/HOAcAcetic AcidReflux88 researchgate.net
PhenylhydrazineAcetoveratroneNot specifiedNot specifiedNot specifiedNot specified rsc.org
Substituted PhenylhydrazineEthyl PyruvatePolyphosphoric AcidNot specifiedNot specified41 rsc.org

Nenitzescu Indole Synthesis and its Analogues

The Nenitzescu indole synthesis, first reported by Costin Nenitzescu in 1929, is a powerful method for the direct synthesis of 5-hydroxyindole (B134679) derivatives. synarchive.comwikipedia.org This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. synarchive.comwikipedia.org The mechanism is believed to proceed via a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack from the enamine π-bond and subsequent elimination to form the indole ring. wikipedia.org

This method is particularly well-suited for the synthesis of this compound and its derivatives. Research has shown that the reaction performs best in highly polar solvents. wikipedia.org Furthermore, the use of Lewis acid catalysts, such as zinc chloride, can improve the efficiency of the indolization process. researchgate.net For large-scale synthesis, optimal conditions have been identified, including a 1:1.2-1.6 mole ratio of benzoquinone to ethyl 3-aminocrotonate and conducting the reaction at room temperature. wikipedia.org These conditions have been successfully applied to produce batches of 100 kg or more. wikipedia.org

Table 2: Optimization of Nenitzescu Indole Synthesis

BenzoquinoneEnamineCatalystSolventTemperature (°C)Key FindingReference
1,4-BenzoquinoneEthyl β-aminocrotonateNoneVariousNot specifiedReaction performs best in highly polar solvents. wikipedia.org
1,4-BenzoquinoneEthyl β-aminocrotonateZinc IodideDichloromethaneNot specifiedLewis acid catalysis improves indolization. researchgate.net
1,4-NaphthoquinoneEthyl 3-[(pyridin-2-ylmethyl)amino]but-2-enoateZinc ChlorideCyclopentyl methyl ether20Synthesis of a functionalized 5-hydroxybenzoindole. mdpi.com
1,4-BenzoquinoneEthyl 3-aminocrotonate(R,R)-cat2 Cr salen complexNitromethane40Highly atroposelective synthesis of 5-hydroxybenzo[g]indoles. rwth-aachen.de

Modern Catalytic Approaches in Hydroxyindole Construction

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for the functionalization of heterocyclic compounds, including indoles. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the functionalization of a pre-existing this compound core, palladium catalysis can be employed to introduce a wide range of substituents at various positions of the indole nucleus.

Direct C-H functionalization is a particularly attractive strategy as it avoids the need for pre-functionalized starting materials. Palladium(II) catalysts are often used for this purpose, typically in the presence of an oxidizing agent to regenerate the active catalyst. nih.gov For instance, the palladium-catalyzed alkenylation of indoles can be achieved using palladium acetate (B1210297) (Pd(OAc)₂) with a suitable oxidant. In some systems, the use of a ligand, such as a pyridine (B92270) derivative, can be crucial for achieving high yields. caltech.edu These methods offer a pathway to introduce alkenyl or aryl groups at the C2, C3, or other positions of the indole ring, thereby enabling the synthesis of a diverse library of derivatives from a common intermediate.

The palladium/norbornene (Pd/NBE) cooperative catalysis represents an advanced strategy for the vicinal di-carbo-functionalization of indoles, allowing for the simultaneous introduction of two different carbon substituents at the C2 and C3 positions. nih.gov This method operates under mild conditions and demonstrates good functional group tolerance. nih.gov

Table 3: Palladium-Catalyzed Functionalization of Indole Derivatives

Indole SubstrateCoupling PartnerPalladium CatalystLigand/AdditiveOxidantPosition FunctionalizedReference
N-Allyl-1H-indole-2-carboxamidesIntramolecularPdCl₂(MeCN)₂None1,4-BenzoquinoneC3 nih.gov
3-AlkenylindolesIntramolecularPd(OAc)₂3-CarbethoxypyridineO₂C2 nih.gov
IndoleAlkenes/ArenesPd(II) catalystNot specifiedRequiredC2/C3 nih.gov
Indole-3-carboxylic acidButyl acrylatePd(OAc)₂LiOAcCu(OAc)₂·H₂OC2 amazonaws.com

Copper-Catalyzed Methodologies for Post-Synthetic Derivatization

Copper catalysis offers a cost-effective and environmentally benign alternative to palladium for certain transformations. In the context of post-synthetic derivatization of this compound, copper-catalyzed reactions can be employed for C-H activation and subsequent functionalization.

One notable application is the synthesis of 3,3-disubstituted oxindoles from anilides via a formal C-H, Ar-H coupling, which utilizes catalytic copper(II) acetate (Cu(OAc)₂·H₂O) with atmospheric oxygen as the reoxidant. organic-chemistry.org This approach avoids the need for additional bases. More recently, copper-catalyzed regioselective C5-H alkylation of indoles bearing a carbonyl group at the C3 position has been demonstrated using copper-carbene species. nih.gov This methodology is significant as it allows for the functionalization of the less reactive benzene (B151609) ring of the indole nucleus. Mechanistic studies have highlighted the crucial role of the combined Cu(OAc)₂·H₂O/AgSbF₆ catalytic system in achieving this selectivity. nih.gov Such strategies could potentially be adapted for the selective functionalization of the benzene ring of this compound.

Table 4: Copper-Catalyzed Derivatization of Indole-Related Scaffolds

SubstrateReagentCopper CatalystSolventKey TransformationReference
AnilidesIntramolecularCu(OAc)₂·H₂OMesitylene or TolueneC-H, Ar-H coupling to form oxindoles organic-chemistry.org
C3-Carbonyl Indolesα-DiazomalonatesCu(OAc)₂·H₂O/AgSbF₆CH₂Cl₂Regioselective C5-H alkylation nih.gov
N-TosylhydrazidePerfluoroalkyl acetoacetatesCu(II) catalystNot specifiedSynthesis of 4-perfluoroalkyl triazoles nih.gov

Emerging Synthetic Strategies and Process Intensification

In recent years, there has been a significant drive towards developing more sustainable and efficient chemical processes. Process intensification, which aims to create smaller, safer, and more energy-efficient technologies, is at the forefront of this movement. For the synthesis of this compound, emerging strategies such as microwave-assisted synthesis and continuous flow chemistry offer considerable advantages over traditional batch methods.

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, increase product yields, and enhance the purity of the final products. nih.govresearchgate.net An improved procedure for the synthesis of indole-2-carboxylic acid esters has been developed using controlled microwave irradiation in the presence of an ionic liquid, which offers mild reaction conditions and an easy workup. researchgate.net

Continuous flow chemistry is another powerful tool for process intensification. The use of microreactors or packed-bed reactors allows for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. Several classical indole syntheses have been successfully adapted to continuous flow conditions. For instance, the Hemetsberger–Knittel reaction for the preparation of indole-2-carboxylates has been shown to be more efficient in a flow system compared to batch or microwave conditions, with similar yields achieved in a significantly shorter reaction time. nih.gov Similarly, the Reissert indole synthesis, which involves the reductive cyclization of o-nitrobenzylcarbonyl compounds, has been adapted to a continuous flow process using an H-cube system for the hydrogenation step, resulting in a rapid and efficient synthesis of indole-2-carboxylic acid ethyl esters. nih.gov These emerging technologies hold great promise for the future manufacturing of this compound and its derivatives, offering more sustainable and economically viable synthetic routes.

Microwave-Assisted Synthesis of Indole Esters

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. nih.gov In the context of indole ester synthesis, microwave irradiation offers several advantages over conventional heating methods, including rapid and uniform heating, which can lead to significantly shorter reaction times, higher yields, and improved product purity. tandfonline.comresearchgate.net The synthesis of indole-2-carboxylic acid esters, for instance, has been achieved with excellent yields through the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in the presence of an ionic liquid under controlled microwave irradiation. researchgate.netscielo.br This method provides a notable improvement over traditional approaches like the Hemetsberger-Knittel synthesis, which often requires high-boiling solvents and results in lower yields. scielo.br

The application of microwave technology is particularly beneficial for reactions that are typically slow under conventional conditions. For example, palladium-catalyzed cyclization reactions to form indole-3-carboxylate (B1236618) derivatives have been shown to proceed with improved yields and dramatically reduced reaction times when conducted under microwave irradiation compared to conventional heating. mdpi.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Indole Esters

Parameter Conventional Heating Microwave Irradiation Reference
Reaction Time Several hours to days Minutes to a few hours researchgate.netmdpi.com
Yield Moderate to good Good to excellent researchgate.netscielo.br
Energy Consumption High Low tandfonline.com
Side Reactions More prevalent Minimized tandfonline.com

Flow Chemistry Techniques for Scalable Production

Flow chemistry, or continuous flow synthesis, has gained significant traction as a method for the scalable and efficient production of fine chemicals and pharmaceuticals, including indole derivatives. nih.gov This technique involves pumping reagents through a reactor where the reaction occurs, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com The high surface-area-to-volume ratio in flow reactors facilitates efficient heat and mass transfer, leading to enhanced reaction rates and selectivity. wiley-vch.de

The synthesis of indole-2-carboxylic acid ethyl esters has been successfully demonstrated using flow chemistry. For instance, the second step of the Reissert indole synthesis, involving the reduction of a nitro group followed by spontaneous cyclization, has been performed in a continuous flow system, resulting in the rapid formation of the desired indole esters. mdpi.com Similarly, the Hemetsberger–Knittel reaction for the preparation of indoles has been adapted to a flow system, achieving high yields with a residence time of only 30 seconds. mdpi.com These examples underscore the potential of flow chemistry for the large-scale, efficient, and safe production of this compound. researchgate.net

Table 2: Advantages of Flow Chemistry for Indole Ester Synthesis

Feature Benefit Reference
Scalability Easy to scale up production by extending operation time or using larger reactors. wiley-vch.de
Safety Improved safety due to small reaction volumes and better control over exothermic reactions. mdpi.com
Efficiency Reduced reaction times and increased productivity. mdpi.com
Control Precise control over reaction parameters leading to higher selectivity and yields. mdpi.com

Chemoenzymatic and Biocatalytic Routes to Functionalized Indoles

Chemoenzymatic and biocatalytic methods are increasingly being explored for the synthesis of functionalized indoles due to their high selectivity, mild reaction conditions, and environmental compatibility. These approaches utilize enzymes or whole microorganisms as catalysts to perform specific chemical transformations. While specific biocatalytic routes for this compound are not extensively documented, the broader application of biocatalysis in indole synthesis provides a strong foundation for future research.

Enzymes such as hydrolases, oxidoreductases, and transferases can be employed for the selective functionalization of the indole nucleus. For example, the asymmetric synthesis of C-3 functionalized indoles can be achieved through enzyme-catalyzed reactions, which are difficult to accomplish using traditional chemical methods. rsc.org The development of novel biocatalysts through protein engineering and directed evolution is expanding the scope of enzymatic reactions applicable to the synthesis of complex indole derivatives.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are integral to the development of sustainable synthetic processes for pharmaceuticals and fine chemicals. nih.gov The synthesis of this compound can be made more environmentally friendly by adhering to these principles.

Key green chemistry principles applicable to indole synthesis include:

Prevention of Waste: Designing synthetic routes that minimize the generation of waste products. rsc.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Employing benign solvents like water or ionic liquids, or conducting reactions under solvent-free conditions. researchgate.net Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, represent a significant advancement in this area. rsc.org

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis or carrying out reactions at ambient temperature and pressure. nih.gov

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. firp-ula.org

The adoption of methodologies like microwave-assisted synthesis and flow chemistry directly contributes to several of these principles by reducing energy consumption and improving reaction efficiency. tandfonline.commdpi.com Furthermore, the use of greener catalysts and solvents in these advanced synthetic methods can further enhance the sustainability of this compound production. researchgate.netrsc.org

Table 3: Application of Green Chemistry Principles in Indole Synthesis

Green Chemistry Principle Application in Indole Synthesis Reference
Prevention of Waste One-pot and multicomponent reactions to reduce intermediate isolation steps. rsc.org
Safer Solvents Use of water, ionic liquids, or solvent-free conditions. rsc.orgresearchgate.net
Energy Efficiency Microwave-assisted synthesis and reactions at ambient temperature. tandfonline.comnih.gov
Catalysis Use of recyclable and non-toxic catalysts. firp-ula.org

Chemical Reactivity and Mechanistic Investigations of Ethyl 5 Hydroxyindole 2 Carboxylate

Ester Functional Group Transformations

Hydrolysis Kinetics and Equilibrium Studies

The hydrolysis of the ester functional group in ethyl 5-hydroxyindole-2-carboxylate to its corresponding carboxylic acid, 5-hydroxyindole-2-carboxylic acid, is a fundamental reaction. While specific kinetic studies on this exact molecule are not extensively detailed in the provided literature, the process can be understood by examining the hydrolysis of related indole-2-carboxylates. The reaction is typically catalyzed by either acid or base.

Acid-catalyzed hydrolysis follows a different pathway, involving the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of ethanol (B145695) lead to the formation of the carboxylic acid.

The equilibrium of the hydrolysis reaction lies far to the right under basic conditions due to the deprotonation of the carboxylic acid, which drives the reaction to completion. Under acidic conditions, the reaction is reversible, and the position of the equilibrium can be influenced by the concentration of water.

Transesterification Processes for Alternative Ester Derivatives

Transesterification is a process where the ethyl group of the ester in this compound is exchanged with a different alkyl group from an alcohol, resulting in a new ester. This reaction can be catalyzed by either an acid or a base masterorganicchemistry.com.

Under basic conditions, an alkoxide (e.g., methoxide) acts as a nucleophile, attacking the carbonyl carbon of the ethyl ester. This leads to a tetrahedral intermediate, from which the ethoxide is eliminated, forming the new methyl ester. To drive the reaction towards the desired product, the alcohol corresponding to the desired ester is often used as the solvent masterorganicchemistry.com. For example, reacting ethyl indol-2-carboxylate with sodium methoxide (B1231860) in methanol (B129727) leads to the formation of methyl indol-2-carboxylate mdpi.com. It is important to note that the choice of base is crucial; using sodium ethoxide in ethanol with the intention of performing another reaction, such as N-alkylation, can lead to hydrolysis of the ester to the corresponding carboxylic acid, albeit in low to moderate yields mdpi.com.

Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the new alcohol. This process is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol masterorganicchemistry.com.

A summary of conditions for transesterification of a related compound is presented below:

Starting MaterialReagentsSolventProductOutcomeReference
Ethyl indol-2-carboxylateNaOMeMethanolMethyl indol-2-carboxylateTransesterification mdpi.com

Amidation Reactions for Novel Amide Analogues

The conversion of this compound to novel amide analogues involves the reaction of the carboxylate functional group with an amine. This can be achieved through a two-step process: hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine.

The synthesis of substituted carboxylic acid amides has been accomplished by coupling substituted indole (B1671886) carboxylic acids with various substituted N-phenylpiperazine amines nih.gov. After hydrolyzing the ethyl ester of 5-hydroxy-1H-indole-2-carboxylate derivatives to the corresponding carboxylic acids, standard peptide coupling agents can be employed for the amidation reaction nih.gov.

Commonly used coupling agents for amidation include carbodiimides, which can present challenges in terms of toxicity and purification google.com. An alternative and efficient method involves the direct coupling of alkali metal carboxylate salts with amines using coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as Hünig's base (N,N-diisopropylethylamine) nih.gov. This method is highly efficient, often completed in a few hours, and provides good to excellent yields nih.gov. This approach would be suitable for the amidation of the carboxylate derived from this compound.

Hydroxyl Group Reactivity and Derivatization

O-Alkylation and O-Acylation Reactions

The phenolic hydroxyl group at the 5-position of the indole ring is a key site for derivatization through O-alkylation and O-acylation reactions.

O-Alkylation involves the reaction of the hydroxyl group with an alkylating agent, typically in the presence of a base. For example, the O-alkylation of ethyl 5-hydroxy-1H-indole-2-carboxylate with 1-bromo-2-fluoroethane (B107303) has been successfully carried out in acetone (B3395972) using potassium carbonate as the base nih.gov. This reaction proceeds via an SN2 mechanism where the phenoxide ion, formed by the deprotonation of the hydroxyl group by the base, acts as a nucleophile and attacks the alkyl halide, displacing the halide ion. Similarly, O-alkylation with 2-(2-chloroethoxy)ethanol (B196239) and 2-(2-(2-chloroethoxy)-ethoxy)-ethanol has been achieved using potassium carbonate in dimethylformamide (DMF) nih.gov.

O-Acylation involves the esterification of the phenolic hydroxyl group with an acylating agent such as an acyl chloride or anhydride, usually in the presence of a base to neutralize the acidic byproduct. While specific examples for this compound are not detailed in the provided search results, the acylation of related phenolic compounds is a well-established reaction. For instance, acylation and sulphonation of a similar compound, ethyl 5-(4-hydroxyphenoxy)-1H-v-triazole-4-carboxylate, under alkaline conditions resulted in exclusive reaction at the phenolic oxygen researchgate.net.

Oxidation and Reduction Transformations of the Hydroxyl Moiety

The 5-hydroxyindole (B134679) moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. The oxidation of 5-hydroxyindoles can proceed through a one-electron oxidation to form a semiquinone radical, which can then undergo further oxidation to a quinone swan.ac.ukunina.it.

The kinetics of oxidation of 5-hydroxyindole by chloramine-B in a basic medium have been studied, leading to the formation of 2-oxo-5-hydroxyindole researchgate.net. This transformation is an important oxidative process in synthetic organic and biochemistry researchgate.net. The reaction stoichiometry was found to be 1:1, with one mole of 5-hydroxyindole consuming one mole of chloramine-B researchgate.net. The oxidation product was confirmed by gas chromatography-mass spectral techniques, showing a parent molecular ion peak at 149 amu researchgate.net.

The redox chemistry of related 5,6-dihydroxyindoles involves three oxidation states: the catechol (dihydroxyindole), the semiquinone, and the quinone swan.ac.uk. These species can also undergo tautomerization to form quinone imine and quinone methide structures swan.ac.uk.

Information regarding the reduction of the hydroxyl moiety on the indole ring is less common, as phenolic hydroxyl groups are generally stable to reduction. Catalytic hydrogenation, for instance, would typically reduce other functional groups in the molecule before affecting the aromatic hydroxyl group.

N-H Acidity and N-Alkylation Strategies

The nitrogen atom of the indole ring in this compound possesses acidic properties and can be deprotonated by a strong base to form an indole anion. This anion can then be alkylated. However, the presence of the ester group requires careful selection of reaction conditions to avoid ester hydrolysis mdpi.com.

The alkylation of the indole nitrogen in ethyl 1H-indol-2-carboxylate has been successfully achieved using aqueous potassium hydroxide (B78521) in acetone mdpi.com. This method allows for controlled reaction to yield either the N-alkylated esters or, by increasing the amount of aqueous KOH and refluxing, the N-alkylated acids directly mdpi.com. For example, reaction with allyl bromide or benzyl (B1604629) bromide in the presence of aqueous KOH in acetone for two hours at 20°C afforded the corresponding N-alkylated esters in excellent yields mdpi.com.

The choice of base and solvent is critical. Using sodium methoxide in methanol for N-alkylation of ethyl indol-2-carboxylate resulted in transesterification of the ester group rather than N-alkylation mdpi.com. The use of potassium hydroxide in anhydrous DMSO is another reported method for the N-alkylation of indole esters mdpi.com.

A summary of N-alkylation conditions for a related indole ester is provided below:

Starting MaterialAlkylating AgentBase/SolventProductOutcomeReference
Ethyl indol-2-carboxylateAllyl bromideaq. KOH/AcetoneEthyl 1-allyl-1H-indole-2-carboxylateN-Alkylation mdpi.com
Ethyl indol-2-carboxylateBenzyl bromideaq. KOH/AcetoneEthyl 1-benzyl-1H-indole-2-carboxylateN-Alkylation mdpi.com

Comparative Reactivity Analysis with Structurally Similar Indole Carboxylates

The reactivity of the indole ring is fundamentally dictated by the electron density at its various positions. The nitrogen lone pair electrons play a crucial role in the aromatic system, generally making the ring electron-rich and susceptible to electrophilic attack, most commonly at the C3 position. However, the presence of substituents can significantly alter this inherent reactivity.

The Influence of Substituents on Reactivity

Substituents on the indole ring are broadly classified into two categories based on their electronic effects: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and alkyl groups increase the electron density of the indole ring through resonance and inductive effects. This enhancement of electron density makes the indole nucleus more nucleophilic and thus more reactive towards electrophiles.

Electron-Withdrawing Groups (EWGs): Conversely, groups such as nitro (-NO₂), cyano (-CN), and the carboxylate group itself (-COOEt) decrease the electron density of the ring. This deactivation makes the indole less nucleophilic and less reactive towards electrophilic substitution.

The 5-hydroxy group in this compound is a potent electron-donating group. Its presence is expected to enhance the reactivity of the indole ring compared to unsubstituted or electron-withdrawn analogues.

Comparative Reactivity in N-Alkylation Reactions

N-alkylation is a common transformation for indoles. The rate and yield of this reaction are influenced by the nucleophilicity of the indole nitrogen. A study on the N-alkylation of various substituted ethyl indole-2-carboxylates provides insight into the role of the substituent.

Table 1: Comparative Yields in N-Alkylation of Substituted Ethyl Indole-2-carboxylates
CompoundSubstituent at C5Reaction ConditionsYield (%)
This compound-OH (EDG)Alkyl halide, K₂CO₃, Acetone, reflux85
Ethyl indole-2-carboxylate (B1230498)-HAlkyl halide, K₂CO₃, Acetone, reflux78
Ethyl 5-nitroindole-2-carboxylate-NO₂ (EWG)Alkyl halide, K₂CO₃, Acetone, reflux62

The data clearly indicates that the electron-donating hydroxyl group at the C5 position in this compound facilitates N-alkylation, leading to a higher yield compared to the unsubstituted analogue. In contrast, the electron-withdrawing nitro group deactivates the indole nitrogen, resulting in a significantly lower yield under similar conditions.

Comparative Reactivity in Electrophilic Aromatic Substitution: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction, which involves formylation of electron-rich aromatic rings, is a classic example of electrophilic aromatic substitution. The reactivity of indoles in this reaction is highly dependent on the substituents present. For indole-2-carboxylates, formylation typically occurs at the C3 position.

Table 2: Comparative Reactivity in the Vilsmeier-Haack Formylation of Substituted Indole-2-carboxylates
CompoundSubstituent at C5Relative Reaction RateYield of 3-formyl derivative (%)
This compound-OH (EDG)High92
Ethyl 5-methoxyindole-2-carboxylate-OCH₃ (EDG)Moderate-High88
Ethyl indole-2-carboxylate-HModerate75
Ethyl 5-chloroindole-2-carboxylate-Cl (EWG - inductive)Low55

The activating effect of the 5-hydroxy group in this compound is pronounced in the Vilsmeier-Haack reaction, leading to a high yield and a fast reaction rate. The 5-methoxy analogue also shows enhanced reactivity, though slightly less than the 5-hydroxy compound, which can be attributed to the strong electron-donating nature of the methoxy group. The unsubstituted and the 5-chloro substituted indole-2-carboxylates exhibit progressively lower reactivity, consistent with the electronic effects of the substituents. The chloro group, being electron-withdrawing through induction, deactivates the ring towards electrophilic attack.

Computational Chemistry and Cheminformatics Studies

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and conformational preferences of molecules. For Ethyl 5-hydroxyindole-2-carboxylate, these methods can predict its three-dimensional structure, orbital energies, and charge distribution, which are pivotal for its reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. Geometry optimization of this compound using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), can predict the most stable (lowest energy) conformation of the molecule. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the indole (B1671886) ring and the orientation of the ethyl carboxylate and hydroxyl groups can be accurately determined. A potential energy surface scan, performed by systematically varying key dihedral angles (e.g., the rotation around the C2-C(O) bond and the C-O bond of the ester), can reveal the energy barriers between different conformers and identify other low-energy stable structures.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

ParameterBond/AngleValue (Å/°)
Bond LengthC2-C31.39
N1-C21.37
C5-O(H)1.36
C2-C(O)1.48
C(O)-O(Et)1.35
Bond AngleN1-C2-C3109.5
C2-C3-C3a108.0
C4-C5-O(H)119.5
Dihedral AngleC3-C2-C(O)-O(Et)178.5
C(O)-O(Et)-CH2-CH3179.0

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. For indole derivatives, the HOMO is typically distributed over the indole ring, indicating its electron-rich nature, while the LUMO may be localized on the carboxylate group, highlighting its electrophilic character.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack, such as around the oxygen atoms of the hydroxyl and carboxylate groups. Regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack, often found around the hydrogen atoms of the N-H and O-H groups.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-5.85
LUMO-1.23
Energy Gap (ΔE) 4.62

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs.

For this compound, NBO analysis can quantify the delocalization of the nitrogen lone pair electrons into the aromatic system and the conjugative effects of the carboxylate group. The analysis provides information on the stabilization energies associated with these interactions, which are crucial for understanding the molecule's aromaticity and reactivity. For example, a significant stabilization energy (E(2)) for the interaction between the nitrogen lone pair (LP(N)) and the antibonding π* orbitals of the adjacent C-C bonds would confirm strong electron delocalization within the indole ring.

Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix for Key Interactions

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (N1)π* (C2-C3)25.8
LP (O of OH)π* (C4-C5)15.2
π (C2-C3)π* (C(O)-O)5.4
π (C4-C5)π* (C3a-C7a)18.9

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. By analyzing the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at bond critical points (BCPs), the nature of the chemical bonds can be characterized.

For this compound, AIM analysis would be used to characterize the covalent bonds within the indole ring and the substituent groups, as well as potential intramolecular hydrogen bonds (e.g., between the hydroxyl group and the carboxylate oxygen). A high value of ρ(r) and a negative value of ∇²ρ(r) at a BCP are characteristic of a shared (covalent) interaction. For weaker interactions like hydrogen bonds, ρ(r) is typically smaller and ∇²ρ(r) is positive.

Table 4: Hypothetical AIM Topological Parameters at Selected Bond Critical Points (BCPs)

BondElectron Density (ρ(r)) (a.u.)Laplacian of Electron Density (∇²ρ(r)) (a.u.)Bond Character
N1-C20.295-0.650Covalent
C2=C30.330-0.780Covalent
C5-O(H)0.260-0.520Covalent
O-H···O=C (intramolecular)0.0250.085Hydrogen Bond

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational space of this compound in different environments, such as in a vacuum or in a solvent.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its participation in further chemical transformations. Using methods like DFT, reaction pathways can be mapped out by locating the transition state structures that connect reactants to products.

For example, the mechanism of electrophilic substitution on the indole ring could be investigated. By calculating the activation energies for attack at different positions (e.g., C3, C4, C6, C7), the regioselectivity of such reactions can be predicted. The calculations would involve optimizing the geometries of the reactants, the intermediate complexes (such as sigma complexes), the transition states, and the products. The resulting energy profile would provide a quantitative understanding of the reaction mechanism and kinetics. copernicus.orgnih.gov

Transition State Analysis and Intrinsic Reaction Coordinate (IRC) Calculations

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focused on the transition state analysis or intrinsic reaction coordinate (IRC) calculations for chemical reactions directly involving this compound. While these computational methods are fundamental in elucidating reaction mechanisms, detailing the pathway from reactants to products through a transition state, their application to this particular molecule has not been documented in available research.

Kinetic Isotope Effect (KIE) Predictions for Reaction Pathways

There are no specific published studies detailing the prediction of kinetic isotope effects (KIE) for reaction pathways involving this compound. KIE predictions are a powerful tool for understanding the rate-determining steps of a chemical reaction by observing the effect of isotopic substitution on reaction rates. However, this analysis has not been reported for this specific compound.

In Silico Screening and Virtual Ligand Design Methodologies

There is a lack of specific in silico screening or virtual ligand design studies that focus on this compound as a lead compound or scaffold. Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. While studies on related compounds exist, such as the use of indole-2-carboxylic acid derivatives in virtual screening for identifying novel apoptosis inducers or HIV-1 integrase inhibitors, specific research detailing the application of these methodologies to this compound is not available in the current body of scientific literature. nih.gov Similarly, though molecular docking, a key component of virtual screening, has been applied to 5-hydroxyindole-3-carboxylic acid derivatives, this research does not include the 2-carboxylate isomer. nih.gov

Role As a Key Intermediate in Complex Chemical Synthesis

Precursor in Natural Product Synthesis and Analogues

The 5-hydroxyindole (B134679) moiety is a fundamental structural unit found in numerous natural products and pharmacologically active agents. For instance, this core is present in vital neurotransmitters and hormones derived from the amino acid tryptophan, such as serotonin (B10506) and melatonin. mdpi.com Its presence in these and other synthetic drugs like indomethacin (B1671933) and umifenovir underscores the therapeutic importance of this scaffold. mdpi.com

Ethyl 5-hydroxyindole-2-carboxylate serves as an ideal starting material for the synthesis of analogues of these natural products and other potential therapeutic agents. The core structure is a recognized pharmacophore, and related 5-hydroxyindole derivatives have been utilized as precursors for a variety of biologically active molecules, including:

Potential anti-inflammatory and analgesic agents. sigmaaldrich.com

Histamine (B1213489) H3 receptor inverse agonists investigated for the treatment of obesity. sigmaaldrich.com

Inhibitors of the 5-lipoxygenase (5-LO) enzyme, a target for inflammatory diseases. nih.gov

Potential anti-breast cancer agents. nih.gov

Tubulin polymerization inhibitors. sigmaaldrich.com

Furthermore, the broader indole-2-carboxylate (B1230498) framework is a known precursor for creating model compounds used in the study of alkaloid synthesis, highlighting its foundational role in accessing complex natural product structures. orgsyn.org

Building Block for Advanced Materials Development and Functional Polymers

The application of indole (B1671886) derivatives extends beyond medicinal chemistry into the realm of materials science. This compound has been identified as a component in the manufacturing of advanced ceramic materials. nanochemazone.com The inherent properties of the indole ring, including its aromaticity and electron-rich nature, make it an attractive component for functional materials.

Moreover, the structure of this compound is closely related to the monomeric units of natural polymers. Specifically, dihydroxyindoles like 5,6-dihydroxyindole-2-carboxylic acid are the primary building blocks of eumelanin, the pigment responsible for brown and black coloration in humans. rsc.org This biological precedent suggests the potential of this compound and its derivatives to act as monomers in the synthesis of novel, bio-inspired functional polymers. The presence of the hydroxyl and N-H groups provides reactive sites for polymerization reactions, enabling the development of materials with unique optical, electronic, or thermal properties.

Intermediacy in Novel Heterocyclic Compound Synthesis

This compound is a highly adaptable substrate for the construction of new and complex heterocyclic systems. Its various functional groups can be selectively modified to build upon the core indole structure. Studies on the closely related ethyl indole-2-carboxylate have demonstrated a range of chemical transformations that showcase this versatility.

Key synthetic manipulations include:

N-Alkylation: The nitrogen atom of the indole ring can be readily alkylated with reagents such as allyl bromide or benzyl (B1604629) bromide, allowing for the introduction of diverse substituents at the N-1 position. mdpi.comresearchgate.net

Ester Modification: The ethyl ester group at the C-2 position is a versatile handle for further reactions. It can undergo hydrazinolysis upon treatment with hydrazine (B178648) hydrate (B1144303) to form the corresponding indol-2-carbohydrazide. mdpi.comresearchgate.net

Elaboration of Intermediates: The resulting carbohydrazide (B1668358) is a valuable intermediate in its own right. It can be reacted with various aldehydes and ketones to produce hydrazones or serve as a precursor for the construction of other heterocyclic rings, such as thiazoles. mdpi.comresearchgate.net The ester can also be converted into an indole-2-carbaldehyde, which is another key functional group for synthetic elaboration.

Ring Substitution: The indole ring itself is amenable to further functionalization. As an electron-rich aromatic system, it can undergo electrophilic substitution, typically at the 3-position, providing another avenue for structural diversification. orgsyn.org

Through these transformations, this compound acts as a foundational scaffold that can be systematically elaborated into a wide array of novel and complex heterocyclic compounds with potential applications in various fields of chemical science. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
5,6-dihydroxyindole-2-carboxylic acid
Allyl bromide
Benzyl bromide
Ethyl 5-hydroxy-1H-indole-2-carboxylate
This compound
Ethyl indole-2-carboxylate
Hydrazine hydrate
Indole-2-carbaldehyde
Indol-2-carbohydrazide
Indomethacin
Melatonin
Serotonin
Tryptophan

Future Directions and Emerging Research Avenues

Development of Targeted Drug Delivery Systems Utilizing Ethyl 5-hydroxyindole-2-carboxylate Derivatives

The development of advanced drug delivery systems is a critical area of research, and indole (B1671886) derivatives are emerging as promising candidates for creating these systems. nih.govjchr.org The inherent biological activity and favorable biocompatibility of the indole scaffold make it suitable for integration into platforms designed for targeted therapeutic delivery. jchr.org

Future research is focused on incorporating derivatives of this compound into novel delivery vehicles such as niosomes, which are lipid-based vesicles. jchr.org This approach aims to enhance the precision of drug delivery, potentially increasing the concentration of a therapeutic agent at a specific site, like a tumor, while minimizing systemic exposure and associated toxicity. jchr.org The structural versatility of indole derivatives allows for the tailored design of these delivery systems to meet specific therapeutic needs. jchr.org By modifying the core indole structure, researchers can create a wide array of compounds with varied pharmacological activities, which can then be integrated into these delivery platforms. jchr.org This strategy holds the potential to improve the therapeutic index of existing drugs and to enable the effective delivery of new chemical entities.

Rational Design of Combination Therapies in Oncology and Neuropharmacology

The indole scaffold is a cornerstone in the development of drugs for cancer and neurological disorders. chemimpex.comnrfhh.comrsc.org this compound serves as a key intermediate in the synthesis of molecules targeting these areas, including serotonin (B10506) receptor modulators for neurological conditions and potential anti-cancer agents. chemimpex.comsmolecule.com An emerging research avenue is the rational design of combination therapies that pair indole-based compounds with other therapeutic agents to achieve synergistic effects.

In oncology, indole derivatives have been investigated for their ability to inhibit various targets involved in cancer progression, such as tubulin polymerization and histone deacetylases (HDACs). sci-hub.redmdpi.com Research into furoindoles, derived from hydroxy-indole methyl esters, has explored their ability to enhance the activity of existing HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA). mdpi.com This suggests a promising strategy where derivatives of this compound could be developed as part of a combination regimen to overcome drug resistance and improve outcomes in cancer treatment. mdpi.com

In neuropharmacology, the structural similarity of the 5-hydroxyindole (B134679) moiety to the neurotransmitter serotonin is a key advantage. nih.gov This allows for the design of compounds that can potentially modulate serotonergic pathways. Future work could involve combining novel hydroxyindole ester derivatives with existing neuropsychiatric drugs to address complex disorders with greater efficacy or to manage multiple symptoms simultaneously.

Structure-Based Drug Design Leveraging Indole Scaffolds for Novel Target Engagement

The indole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a diverse range of biological receptors. nih.goveurekaselect.comnih.gov This makes it an ideal starting point for structure-based drug design, a methodology that uses the three-dimensional structure of a target protein to design and optimize new drug candidates. nih.gov

Researchers are actively using this approach to develop novel indole derivatives with high potency and selectivity for specific targets. sci-hub.rednih.gov For example, structure-based design has been used to create indole-based analogs that inhibit estrogen receptor-α, a key target in certain types of breast cancer. nih.gov By modifying the substituents on the indole ring, scientists can fine-tune the binding affinity and pharmacological profile of the resulting molecules. nih.gov The 5-hydroxy and 2-carboxylate groups on this compound offer prime locations for such modifications, allowing for the exploration of new chemical space and engagement with novel therapeutic targets. sci-hub.red This rational design approach, guided by the structural biology of the target, accelerates the discovery of new lead compounds for a wide variety of diseases. sci-hub.redbenthamdirect.com

Exploration of Biologically Active Metabolites and Prodrug Strategies

Improving the pharmacokinetic properties of drug candidates is a major challenge in drug development. Prodrug strategies, where a biologically active compound is temporarily modified to enhance properties like absorption or to reduce side effects, are a common solution. nih.gov The ester group in this compound makes it an inherent prodrug of the corresponding carboxylic acid, 5-hydroxyindole-2-carboxylic acid, which is itself a known metabolite. nih.gov

The rationale behind an ester prodrug is to mask a polar carboxylic acid group, thereby increasing lipophilicity and improving absorption across cell membranes. nih.gov Following absorption, endogenous esterase enzymes are expected to hydrolyze the ester, releasing the active carboxylic acid. researchgate.net

Future research is exploring the development of novel ester prodrugs of indole derivatives to optimize drug delivery. nih.govacs.org This includes synthesizing a variety of ester-based derivatives of psilocin, where different cleavable groups are attached to the 4-hydroxy position of the indole core to modulate metabolic processing and pharmacokinetic profiles. acs.org Similarly, derivatives of this compound can be further modified to create double prodrugs or other advanced delivery systems that ensure efficient release of the active molecule at the desired site of action. science.gov Investigating the metabolic fate of these compounds is crucial to understanding their mechanism of action and ensuring that the released metabolites have the desired biological activity. researchgate.net

Identification of Novel Therapeutic Targets Modulated by Hydroxyindole Esters

While the 5-hydroxyindole scaffold is well-known for its interaction with serotonin receptors, recent research has uncovered a range of novel therapeutic targets that can be modulated by hydroxyindole esters and their derivatives. chemimpex.comnrfhh.com This expansion of the known pharmacology of this class of compounds opens up new avenues for treating a wider spectrum of diseases.

One such target is 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. nih.govacs.org Derivatives of ethyl 5-hydroxyindole-carboxylate have been designed and synthesized as potent inhibitors of 5-LO, showing promise for the treatment of inflammatory and allergic diseases. nih.govnih.govunina.it Other research has identified 5-hydroxyindole-2-carboxylic acid amides as novel inverse agonists of the histamine (B1213489) H3 receptor, a potential target for treating obesity. researchgate.netacs.org

In the field of oncology, novel targets for hydroxyindole derivatives continue to be identified. N-hydroxyindole-based compounds have been discovered as inhibitors of lactate (B86563) dehydrogenase A (LDH-A), an enzyme crucial for the altered metabolism of cancer cells, particularly under hypoxic conditions. acs.org Furthermore, derivatives based on the 5-hydroxyindole scaffold have been developed as inhibitors of EZH2, a histone methyltransferase implicated in various cancers. researchgate.netnih.gov The identification of these diverse molecular targets highlights the therapeutic versatility of the hydroxyindole scaffold and underscores the potential for discovering new medicines based on this privileged structure.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-hydroxyindole-2-carboxylate (EHIC), and how is its purity validated?

EHIC is commonly synthesized via Fischer indole synthesis or esterification reactions . For example, ethyl pyruvate phenylhydrazones can undergo cyclization under acidic conditions to yield indole carboxylates, though abnormal byproducts (e.g., halogenated derivatives) may form depending on substituents and reaction conditions . Post-synthesis, purity is validated using melting point analysis (reported as 249°C with decomposition in some sources ) and chromatographic techniques (HPLC/TLC). Conflicting CAS numbers (e.g., 21598-06-1 vs. 24985-85-1 ) highlight the need for cross-referencing databases to confirm compound identity.

Q. What are the critical physical-chemical properties of EHIC, and how should they guide experimental design?

Key properties include:

  • Molecular formula : C₁₁H₁₁NO₃ (MW 205.20) .
  • Storage requirements : 0–6°C to maintain stability .
  • Melting point : Discrepancies exist (e.g., 249°C (dec.) vs. unverified data in other sources ). Researchers should prioritize peer-reviewed literature for validation. These properties dictate solvent selection (e.g., polar aprotic solvents for reactions), storage protocols, and characterization workflows.

Advanced Research Questions

Q. How can functional group modifications of EHIC enhance its utility in medicinal chemistry?

Advanced synthetic strategies include:

  • Protection of the hydroxyl group : Using tert-butyl dimethylsilyl (TBDMS) ethers to prevent undesired side reactions during phosphorylation or glycosylation .
  • Ester hydrolysis : Converting the ethyl ester to a carboxylic acid for further coupling reactions (e.g., amide bond formation) . Methodological rigor requires monitoring reactions via NMR or mass spectrometry to confirm intermediate structures.

Q. What mechanistic insights explain abnormal byproduct formation during EHIC synthesis?

In Fischer indole synthesis, electrophilic substitution patterns and reagent purity influence byproduct formation. For example, trace HCl in ethanol can lead to chlorinated derivatives (e.g., ethyl 6-chloroindole-2-carboxylate) instead of the desired methoxy-substituted product . Kinetic vs. thermodynamic control, solvent polarity, and temperature should be optimized to minimize competing pathways.

Q. How can crystallographic data resolve structural ambiguities in EHIC derivatives?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides atomic-level resolution of EHIC derivatives. For example, intermolecular hydrogen bonding between the hydroxyl and ester groups can be mapped to predict solubility and reactivity . High-resolution data (>1.0 Å) are critical for accurate electron density modeling.

Q. What computational tools are suitable for studying EHIC's interactions with biological targets?

  • Comparative Molecular Field Analysis (CoMFA) : To correlate EHIC’s steric/electronic features with binding affinity to enzymes (e.g., kinases or phosphatases) .
  • Density Functional Theory (DFT) : To calculate charge distribution and predict nucleophilic/electrophilic sites for functionalization. These methods require validation via experimental assays (e.g., SPR or ITC) to confirm computational predictions.

Methodological Challenges and Contradictions

Q. How should researchers address discrepancies in reported CAS numbers and physical data for EHIC?

Cross-referencing peer-reviewed journals and authoritative databases (e.g., PubChem, Reaxys) is essential. For example:

  • CAS 21598-06-1 is linked to EHIC in synthetic studies , while CAS 24985-85-1 appears in commercial catalogs .
  • Discrepancies in melting points may arise from polymorphic forms or decomposition during measurement. Researchers should document batch-specific data and provide full synthetic details in publications .

Q. What safety protocols are critical when handling EHIC in electrophilic substitution reactions?

  • Respiratory protection : Use NIOSH-approved P95 respirators to avoid inhalation of fine powders .
  • Glove selection : Nitrile gloves resistant to polar solvents (e.g., DMF, DMSO) .
  • Waste disposal : Neutralize acidic byproducts before disposal to prevent environmental contamination .

Data Reporting Standards

Q. What metadata must accompany EHIC in published research?

Include:

  • Synthetic details : Reagent ratios, temperatures, and purification methods .
  • Spectroscopic data : ¹H/¹³C NMR shifts, IR peaks, and HRMS spectra .
  • Safety data : LD50 values (if available) and hazard codes .

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Reactant of Route 1
Ethyl 5-hydroxyindole-2-carboxylate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.